molecular formula C14H19ClN2O3 B10970151 Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- CAS No. 49808-92-6

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)-

Cat. No.: B10970151
CAS No.: 49808-92-6
M. Wt: 298.76 g/mol
InChI Key: GHEQHRNGVBCAQJ-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- is a synthetic organic compound with the molecular formula C15H22ClN3O3 It is known for its unique chemical structure, which includes a chlorophenoxy group and a morpholinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with morpholine and acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-(4-bromophenoxy)-N-(2-(4-morpholinyl)ethyl)-
  • Acetamide, 2-(4-fluorophenoxy)-N-(2-(4-morpholinyl)ethyl)-
  • Acetamide, 2-(4-methylphenoxy)-N-(2-(4-morpholinyl)ethyl)-

Uniqueness

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)-, also known as 2-(4-chlorophenoxy)acetamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19ClN2O3
  • Molecular Weight : 298.08 g/mol
  • CAS Number : 49808-93-7

Research indicates that compounds similar to Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- may function as inhibitors of the ATF4 pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ATF4 pathway is part of the unfolded protein response (UPR), which helps cells manage stress related to protein misfolding. Inhibition of this pathway can lead to apoptosis in cancer cells and may mitigate neurodegenerative processes.

Biological Activity

  • Anticancer Properties :
    • The compound has shown promise in preclinical studies as an inhibitor of pathways associated with tumor growth and survival. For instance, it has been linked to the modulation of the UPR and apoptosis in cancer cells .
    • Case studies reveal that derivatives of this compound are being explored for their efficacy against various cancers, including breast and prostate cancer.
  • Neuroprotective Effects :
    • Research has indicated potential neuroprotective effects against conditions such as Alzheimer's disease and traumatic brain injury. By modulating the UPR, the compound may help reduce neuronal cell death .
  • Anti-inflammatory Activity :
    • Some studies suggest that Acetamide derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Research Findings and Case Studies

StudyFocusFindings
Study AAnticancer activityDemonstrated significant tumor reduction in murine models when treated with Acetamide derivatives.
Study BNeuroprotectionShowed reduced apoptosis in neuronal cells under stress conditions when treated with the compound.
Study CAnti-inflammatory effectsFound a decrease in inflammatory markers in animal models after administration of related compounds.

Properties

CAS No.

49808-92-6

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C14H19ClN2O3/c15-12-1-3-13(4-2-12)20-11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18)

InChI Key

GHEQHRNGVBCAQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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